

Spectroscopic Profile of 2-(3,4-Dichlorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(3,4-Dichlorophenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-(3,4-Dichlorophenyl)ethanol**, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: **2-(3,4-dichlorophenyl)ethanol**^[1] Molecular Formula: C₈H₈Cl₂O^{[1][2]} Molecular Weight: 191.05 g/mol ^{[1][2]} CAS Number: 35364-79-5^{[1][2]}

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(3,4-Dichlorophenyl)ethanol**. It is important to note that while infrared spectroscopic data is available from experimental sources, a complete public dataset for NMR and mass spectrometry is not readily available. Therefore, the NMR and mass spectrometry data presented below are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	d	1H	Ar-H (H2)
~7.35	d	1H	Ar-H (H5)
~7.10	dd	1H	Ar-H (H6)
~3.85	t	2H	-CH ₂ -OH
~2.80	t	2H	Ar-CH ₂ -
~1.70	s (broad)	1H	-OH

Predicted based on typical chemical shifts for substituted phenylethanols.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~139.5	Ar-C (C1)
~132.5	Ar-C (C4)
~131.0	Ar-C (C3)
~130.5	Ar-C (C5)
~129.0	Ar-C (C6)
~128.0	Ar-C (C2)
~62.0	-CH ₂ -OH
~38.0	Ar-CH ₂ -

Predicted based on typical chemical shifts for substituted phenylethanols.[\[3\]](#)[\[4\]](#)

Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1250-1000	Strong	C-O stretch (primary alcohol)
880-800	Strong	C-H bend (aromatic, out-of-plane)
800-600	Strong	C-Cl stretch

Data sourced from Bio-Rad Laboratories, Inc. and Acros Organics, obtained on a Bruker Tensor 27 FT-IR instrument (Neat).[\[1\]](#)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
190/192/194	Moderate	[M] ⁺ (Molecular ion with chlorine isotopes)
159/161	High	[M - CH ₂ OH] ⁺
123	Moderate	[C ₇ H ₅ Cl] ⁺
89	Low	[C ₇ H ₅] ⁺

Predicted based on typical fragmentation patterns of phenylethanols and the isotopic distribution of chlorine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(3,4-Dichlorophenyl)ethanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to approximately 16 ppm.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Process the data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to approximately 220 ppm.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Neat Sample):

- Sample Preparation: As **2-(3,4-Dichlorophenyl)ethanol** is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample-loaded salt plates in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

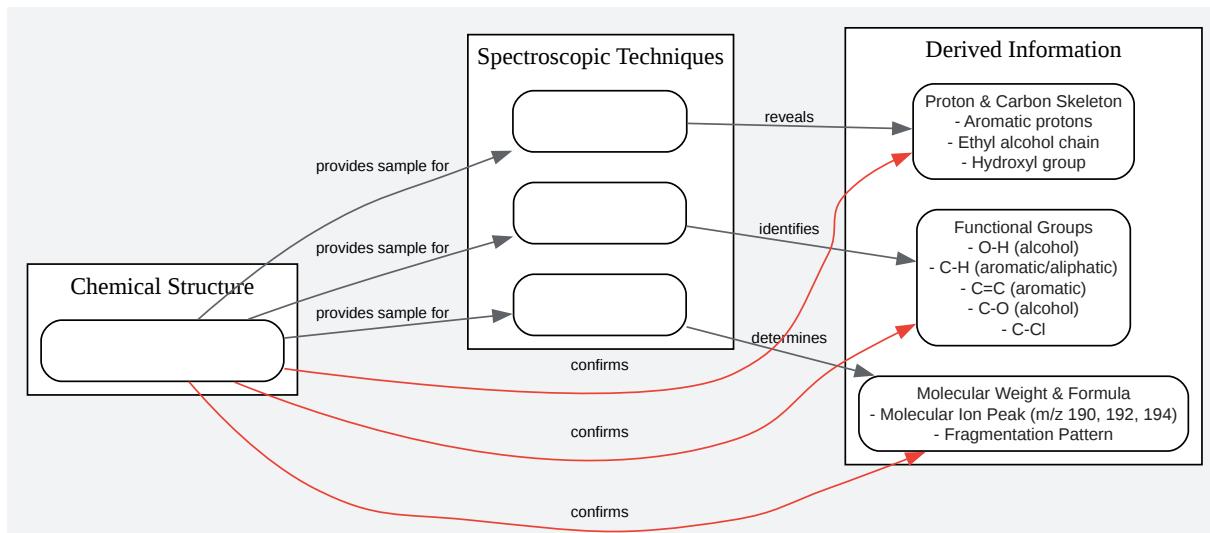
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- Sample Preparation: Prepare a dilute solution of **2-(3,4-Dichlorophenyl)ethanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Gas Chromatography:

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC injection port.
- Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from the solvent and any impurities.
- Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).
- Mass Spectrometry:
 - As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
 - A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Visualizations

The following diagram illustrates the logical relationship between the spectroscopic data and the chemical structure of **2-(3,4-Dichlorophenyl)ethanol**.



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Caption: Workflow of Spectroscopic Analysis for **2-(3,4-Dichlorophenyl)ethanol**.

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